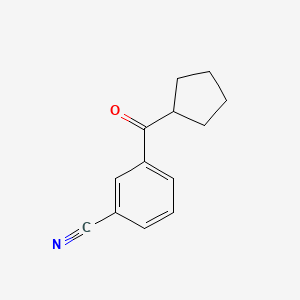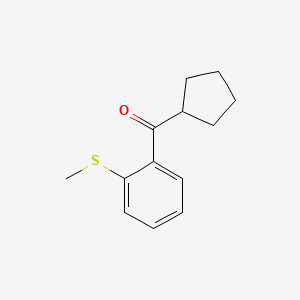
4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone (4-BrF-4'-PMBP) is an organic compound belonging to the class of benzophenones. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has a wide range of applications in scientific research, including the study of its mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Medical Applications
- 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone derivatives have been synthesized for various medical applications. For example, derivatives have been used in the synthesis of neuroleptic agents for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981). These agents are essential in psychiatric treatments, particularly for schizophrenia and bipolar disorder.
Fluorescence Properties
- Compounds related to this compound have been studied for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, has demonstrated significant fluorescence intensity in both solution and solid states, indicating potential applications in materials science and bioimaging (Liang Zuo-qi, 2015).
Grignard Reagent Formation and Reactivity
- The compound has been involved in studies exploring the formation and reactivity of Grignard reagents. These studies are crucial in organic chemistry for understanding reaction mechanisms and developing new synthetic methods (Hein et al., 2015).
Comparative Imaging Studies
- A benzophenone-based labeling compound, structurally similar to this compound, has been synthesized for comparative imaging studies with positron emission tomography (PET) and single-photon computed tomography (SPECT). This research aids in the development of advanced imaging techniques in medical diagnostics (Li et al., 2003).
Investigation in Drug Metabolizing Enzymes
- Halogenated biphenyls, which include structures related to this compound, have been studied for their impact on drug-metabolizing enzymes. These studies contribute to understanding how different compounds affect liver enzymes, crucial for drug safety and efficacy (Bandiera et al., 1982).
Antiproliferative Properties
- Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, related to the compound , have been synthesized and evaluated for their antiproliferative activity. Such studies are significant for the development of new cancer therapies (Prasad et al., 2009).
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKNJLKYJCBQCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642698 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-17-2 |
Source


|
| Record name | Methanone, (4-bromo-3-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














